molecular formula C26H38N2O2S B4283209 1-(4-tert-butylbenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine

1-(4-tert-butylbenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine

Cat. No. B4283209
M. Wt: 442.7 g/mol
InChI Key: KTPGDSMVKKDBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-tert-butylbenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine, commonly known as TASP0410455, is a novel small molecule inhibitor that has shown great potential in scientific research applications.

Mechanism of Action

TASP0410455 inhibits the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of various proteins in the cell. By inhibiting HSP90, TASP0410455 disrupts the function of various oncogenic proteins and leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
TASP0410455 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, TASP0410455 has been shown to reduce the levels of various oncogenic proteins, such as HER2 and AKT, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of TASP0410455 is its specificity for HSP90, which reduces the potential for off-target effects. However, TASP0410455 has also been shown to have limited solubility and bioavailability, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of TASP0410455. One potential direction is the development of more potent and selective inhibitors of HSP90. Another direction is the investigation of the potential use of TASP0410455 in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, the use of TASP0410455 in preclinical animal models could provide valuable insights into its efficacy and safety in vivo.
In conclusion, TASP0410455 is a promising small molecule inhibitor that has shown great potential in scientific research applications. Its specificity for HSP90 and its ability to inhibit cancer cell growth make it a valuable tool for cancer research. However, further studies are needed to fully understand its mechanism of action and to optimize its use in lab experiments.

Scientific Research Applications

TASP0410455 has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. TASP0410455 has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.

properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-(2,3,4,5,6-pentamethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N2O2S/c1-18-19(2)21(4)25(22(5)20(18)3)31(29,30)28-15-13-27(14-16-28)17-23-9-11-24(12-10-23)26(6,7)8/h9-12H,13-17H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPGDSMVKKDBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)C(C)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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